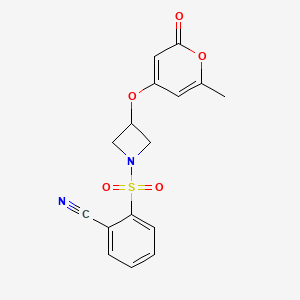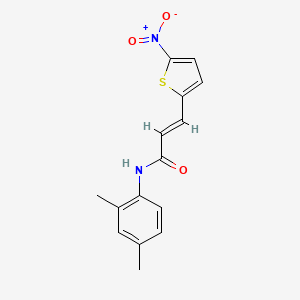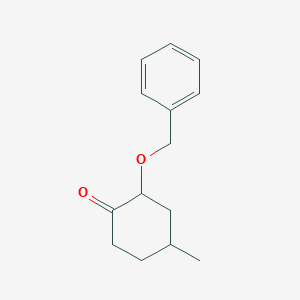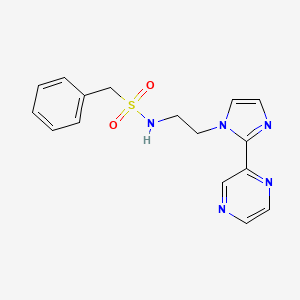![molecular formula C17H21F2NO B2721526 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one CAS No. 2320213-59-8](/img/structure/B2721526.png)
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-(o-tolyl)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the difluoro and o-tolyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, allowing the introduction of different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields
Wissenschaftliche Forschungsanwendungen
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug candidates targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro group enhances its binding affinity and selectivity, while the spirocyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one can be compared with other similar compounds, such as:
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride: This compound shares a similar spirocyclic core but differs in the position of the nitrogen atom and the absence of the o-tolyl group.
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: Similar in structure but lacks the propan-1-one moiety, affecting its chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO/c1-13-4-2-3-5-14(13)6-7-15(21)20-10-8-16(9-11-20)12-17(16,18)19/h2-5H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXBIUQILWCTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2721443.png)




![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine](/img/structure/B2721448.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2721451.png)

![N-(2-chlorobenzyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721453.png)

![2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2721455.png)
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole](/img/structure/B2721460.png)
![1-(4-Fluorophenyl)-4-[(1-phenyltriazol-4-yl)methyl]pyrazine-2,3-dione](/img/structure/B2721462.png)
![ethyl 2-({2-[(cyclopentylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2721465.png)
